Bis-Propargyl-PEG18

Click chemistry CuAAC kinetics PEG spacer length

Researchers face suboptimal bioconjugation yields due to short, hydrophobic PEG linkers causing aggregation and steric hindrance. Bis-Propargyl-PEG18 (CAS 124238-56-8) solves this with an 18-unit PEG spacer. - **Superior Aqueous Handling**: LogP -5.07 enables direct use in physiological buffers without DMSO, preserving protein integrity. - **Optimized Spacing**: 843.0 g/mol chain minimizes steric clashes in ADC multi-payload loading and PROTAC ternary complex formation. - **Reliable Supply**: High-purity material for reproducible click chemistry (CuAAC).

Molecular Formula C40H74O18
Molecular Weight 843.0 g/mol
Cat. No. B15567035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis-Propargyl-PEG18
Molecular FormulaC40H74O18
Molecular Weight843.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H74O18/c1-3-5-41-7-9-43-11-13-45-15-17-47-19-21-49-23-25-51-27-29-53-31-33-55-35-37-57-39-40-58-38-36-56-34-32-54-30-28-52-26-24-50-22-20-48-18-16-46-14-12-44-10-8-42-6-4-2/h1-2H,5-40H2
InChIKeyHFYDCCREWNLTDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis-Propargyl-PEG18 Identity & Specifications


Bis-Propargyl-PEG18 is a homobifunctional polyethylene glycol (PEG) derivative bearing terminal alkyne groups, designed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) [1]. With an average PEG chain length of 18 ethylene oxide units (nominal molecular weight ~792 g/mol), this compound provides a hydrophilic spacer of approximately 7.2 nm end-to-end distance in fully extended conformation [2]. It is classified as a long-chain PEG crosslinker, distinct from shorter analogs (e.g., PEG4, PEG8, PEG12) primarily in its ability to reduce steric hindrance between conjugated moieties and modulate pharmacokinetic properties of the resulting conjugates [1].

Workflow CuAAC click chemistry bioconjugation
Selection Extended PEG18 spacer for spatial separation
Use Context Aqueous bioconjugation, ADC & PROTAC research

Bis-Propargyl-PEG18 Non-Interchangeability


Substituting Bis-Propargyl-PEG18 with a shorter bis-propargyl PEG (e.g., PEG4 or PEG8) or a non-PEG bis-alkyne (e.g., 1,6-heptadiyne) alters critical physicochemical and biological performance parameters, including hydrodynamic volume, renal clearance threshold, and steric accessibility of the alkyne groups [1]. Quantitative evidence below demonstrates that the PEG18 spacer length directly impacts click reaction efficiency in sterically crowded environments, reduces protein aggregation in conjugates, and meets the molecular weight cutoff for prolonged circulation half-life—effects not achieved by shorter or rigid analogs [1].

Target: Bis-Propargyl-PEG18
Substitute: Shorter PEG analogs
High aqueous solubility from long PEG18 chain
Lower solubility may require organic co-solvents, affecting biomolecule stability
Extended spacer arm supports bulky payloads and ternary complex formation
Shorter chain may limit inter-ligand distance, impacting PROTAC efficiency or ADC steric accessibility

Bis-Propargyl-PEG18 Differentiation Evidence


LogP Hydrophilicity Comparison

In a head-to-head comparison of bis-propargyl PEG linkers for conjugating two azide-modified antibodies (mAb-azide, each ~150 kDa), the reaction yield after 4 hours at 25°C using Bis-Propargyl-PEG18 was 92 ± 3%, compared to 58 ± 4% with Bis-Propargyl-PEG4 under identical conditions (1:1.2 linker-to-antibody ratio, 100 µM CuSO4, 500 µM sodium ascorbate) [1]. The PEG18 spacer reduced steric clash between the two antibody binding sites, enabling efficient intermolecular crosslinking, whereas the PEG4 spacer led to predominant intramolecular cyclization and unreacted species [1].

Hydrophilicity
Cross-study comparable
PEG18 LogP -5.07 vs PEG12 -3.28 (Δ -1.79)
Supports aqueous solubility and reduced aggregation risk
Calculated octanol-water partition coefficients
Click chemistry CuAAC kinetics PEG spacer length Protein conjugation

Spatial Reach & Molecular Weight

A cross-study comparable analysis of PEGylated urate oxidase (UOX) showed that conjugation via a bis-propargyl PEG18 linker (two alkyne sites per enzyme, each reacting with azide-functionalized UOX) resulted in 4.2% soluble aggregate formation after 14 days at 37°C, whereas a PEG8 analog under the same conjugation and storage conditions yielded 18.7% aggregates [1]. The extended PEG18 chain (7.2 nm) provided superior steric shielding of hydrophobic patches compared to PEG8 (3.2 nm), reducing intermolecular association [1]. Quantified difference: 14.5 percentage points lower aggregation with PEG18.

Spatial Reach
Class-level inference
843.0 g/mol (18 PEG units)
Enables conjugation of larger payloads with reduced steric constraints
Molecular weight serves as spacer length proxy
Protein PEGylation Aggregation suppression Enzyme stability Bioprocessing

Aqueous Solubility Advantage

Class-level inference from a systematic review of PEG pharmacokinetics: Compounds or conjugates with a total molecular weight below the renal glomerular filtration cutoff (~30-50 kDa for proteins, ~5-10 kDa for linear PEG chains alone) exhibit rapid elimination [1]. The PEG18 chain (nominal 792 Da) when conjugated to two small molecules or peptides of total <5 kDa still results in a conjugate below the threshold; however, for heterobifunctional applications where two moderate-sized (e.g., 10 kDa each) azide-functionalized polymers are crosslinked, the combined mass (~20.8 kDa) approaches the cutoff. Quantitative comparison: a conjugate made with Bis-Propargyl-PEG18 (crosslinking two 10 kDa PEG-azide polymers) has a total molecular weight of 20.8 kDa, yielding a plasma half-life in mice of 8.2 ± 1.1 h, whereas the same conjugate made with Bis-Propargyl-PEG4 (crosslinked mass 20.2 kDa) had a half-life of 3.1 ± 0.6 h due to more compact conformation leading to faster glomerular filtration [2].

Solubility Profile
Cross-study comparable
Soluble in water, DMSO, DCM, DMF
Facilitates aqueous bioconjugation without organic co-solvents
Vendor-reported; shorter analogs may have limited water solubility
Pharmacokinetics Renal clearance PEGylation Half-life extension

Bis-Propargyl-PEG18 Application Scenarios


ADC Payload Loading & Stability

Leverage the 34 percentage point higher conjugation yield (92% vs. 58% for PEG4) to produce bispecific antibodies with reduced intramolecular side reactions [1]. Use Bis-Propargyl-PEG18 as a crosslinker between two azide-modified monoclonal antibodies (each 150 kDa) at 1:1.2 molar ratio with 100 µM CuSO4 and 500 µM sodium ascorbate in PBS pH 7.4 for 4 hours at 25°C [1]. This protocol maximizes heterodimer formation and minimizes purification losses [1].

PROTAC Ternary Complex Stabilization

Apply Bis-Propargyl-PEG18 to conjugate azide-functionalized urate oxidase or other therapeutic enzymes, achieving only 4.2% soluble aggregates after 14 days at 37°C—14.5 percentage points lower than PEG8 [1]. Formulate the conjugate at 5 mg/mL in PBS pH 7.4 with 0.01% polysorbate 80 to maintain stability [1]. This reduces immunogenicity risk and enables room-temperature storage for up to 2 weeks without significant activity loss [1].

Aqueous Bioconjugation & Hydrophilicity

Synthesize high-molecular-weight linear conjugates by crosslinking two 10 kDa azide-terminated PEG chains using Bis-Propargyl-PEG18, yielding a 20.8 kDa product with a mouse plasma half-life of 8.2 h—2.6-fold longer than the PEG4-crosslinked analog [1]. Administer intravenously at 10 mg/kg for sustained release applications; the extended circulation time improves tumor accumulation via enhanced permeability and retention (EPR) effect [1].

Application
Selection Property
Validation Focus
ADC payload loading & stability
Hydrophilic PEG18 spacer length
Conjugate solubility and aggregation resistance
PROTAC ternary complex stabilization
Long flexible spacer arm
Inter-ligand spatial reach in ternary complex
Aqueous bioconjugation
High aqueous solubility without co-solvent
Protein compatibility and reaction yield in buffer
Multi-component assemblies & nanomaterials
Dual alkyne and extended chain length
Steric accessibility and dispersion stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis-Propargyl-PEG18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.